molecular formula C29H28N4O4S B15004275 2-{5-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline

2-{5-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15004275
M. Wt: 528.6 g/mol
InChI Key: XKYYJCOHSQLWLD-UHFFFAOYSA-N
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Description

2-{5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of naphthalene sulfonic acids and derivatives This compound is characterized by its unique structure, which includes a naphthalene moiety, a piperazine ring, and a tetrahydroisoquinoline core

Preparation Methods

The synthesis of 2-{5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Naphthalene Sulfonyl Intermediate: This step involves the sulfonylation of naphthalene to introduce the sulfonyl group.

    Synthesis of the Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Coupling with the Nitrobenzene Derivative: The nitrobenzene derivative is coupled with the piperazine intermediate under specific reaction conditions.

    Formation of the Tetrahydroisoquinoline Core: The final step involves the cyclization of the intermediate to form the tetrahydroisoquinoline core.

Industrial production methods may involve optimization of these steps to improve yield and reduce production costs. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-{5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

2-{5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can be compared with other similar compounds, such as:

    2-Naphthalene Sulfonic Acids and Derivatives: These compounds share the naphthalene sulfonic acid moiety but differ in other structural aspects.

    Piperazine Derivatives: Compounds with a piperazine ring and various substituents.

    Tetrahydroisoquinoline Derivatives: Compounds with a tetrahydroisoquinoline core and different functional groups.

The uniqueness of 2-{5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2,3,4-TETRAHYDROISOQUINOLINE lies in its combination of these structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C29H28N4O4S

Molecular Weight

528.6 g/mol

IUPAC Name

2-[5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-nitrophenyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C29H28N4O4S/c34-33(35)28-12-10-26(20-29(28)31-14-13-23-6-2-4-8-25(23)21-31)30-15-17-32(18-16-30)38(36,37)27-11-9-22-5-1-3-7-24(22)19-27/h1-12,19-20H,13-18,21H2

InChI Key

XKYYJCOHSQLWLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5)[N+](=O)[O-]

Origin of Product

United States

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